molecular formula C13H21N B14196512 2-Methyl-2-(pent-4-EN-1-YL)hept-6-enenitrile CAS No. 922736-47-8

2-Methyl-2-(pent-4-EN-1-YL)hept-6-enenitrile

Cat. No.: B14196512
CAS No.: 922736-47-8
M. Wt: 191.31 g/mol
InChI Key: YPFNXFZADFWLGQ-UHFFFAOYSA-N
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Description

2-Methyl-2-(pent-4-EN-1-YL)hept-6-enenitrile is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(pent-4-EN-1-YL)hept-6-enenitrile typically involves multi-step organic reactions. One common method includes the alkylation of a nitrile compound with an appropriate alkyl halide under basic conditions. The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrile, followed by the addition of the alkyl halide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(pent-4-EN-1-YL)hept-6-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various alkylated derivatives

Scientific Research Applications

2-Methyl-2-(pent-4-EN-1-YL)hept-6-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(pent-4-EN-1-YL)hept-6-enenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-1-ol
  • 2-Methyl-6-(p-tolyl)hept-2-en-1-yl acetate
  • 2-Methyl-6-(4-methylphenyl)hept-2-en-4-one

Uniqueness

2-Methyl-2-(pent-4-EN-1-YL)hept-6-enenitrile is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

922736-47-8

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

2-methyl-2-pent-4-enylhept-6-enenitrile

InChI

InChI=1S/C13H21N/c1-4-6-8-10-13(3,12-14)11-9-7-5-2/h4-5H,1-2,6-11H2,3H3

InChI Key

YPFNXFZADFWLGQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC=C)(CCCC=C)C#N

Origin of Product

United States

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